molecular formula C11H12BrN B8688364 6-Bromo-1-isopropyl-1H-indole

6-Bromo-1-isopropyl-1H-indole

Cat. No.: B8688364
M. Wt: 238.12 g/mol
InChI Key: DKDFFXZXZUAYFD-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Organic and Medicinal Chemistry

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone in the fields of organic and medicinal chemistry. nih.govnih.gov Its prevalence in a vast number of natural products and synthetic compounds underscores its importance as a "privileged" structure in drug discovery. biosynth.comnih.govresearchgate.net

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.govbiosynth.comnih.gov The indole nucleus is considered one of the most important heterocyclic compounds in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities. nih.govresearchgate.net This versatility is attributed to its unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. researchgate.net The indole ring is a weakly basic molecule and exists in tautomeric forms, which can influence its chemical reactivity and biological interactions.

The indole moiety is a fundamental component of numerous natural products and pharmaceuticals. biosynth.comscirp.org It is found in the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin (B1676174). scirp.org Many indole alkaloids, which are naturally occurring compounds, exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

Several FDA-approved drugs incorporate the indole structure, highlighting its therapeutic relevance. Examples include the anti-cholesterol drug fluvastatin, the anti-migraine medication sumatriptan, and various anticancer agents. scirp.orgbldpharm.com The presence of the indole core in these diverse molecules demonstrates its broad applicability in targeting different physiological pathways. scirp.org

The indole ring system offers numerous sites for chemical modification, allowing for the creation of a vast and diverse chemical space of derivatives. nih.govbiosynth.com Substitutions can be made at various positions on both the benzene and pyrrole rings, as well as at the nitrogen atom. This structural flexibility enables chemists to fine-tune the electronic, steric, and lipophilic properties of indole-based molecules to optimize their biological activity and pharmacokinetic profiles. The ability to introduce a wide range of functional groups onto the indole scaffold has led to the discovery of compounds with improved efficacy and selectivity for their intended biological targets.

Importance of Halogenation and N-Substitution in Indole Derivatives for Research

The strategic modification of the indole scaffold through halogenation and N-substitution plays a crucial role in modern drug discovery and chemical biology research. These modifications can significantly alter the physicochemical properties and biological activities of the parent indole molecule.

The introduction of a bromine atom onto the indole ring, a process known as bromination, can have a profound effect on the molecule's properties. Halogenated indoles are important synthetic intermediates and are also found in nature. nih.gov Bromine, being an electronegative atom, can influence the electron distribution within the indole ring, thereby affecting its reactivity in chemical reactions.

From a biological perspective, the presence of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a molecule for its biological target. 6-Bromoindole (B116670), for instance, is a known synthetic compound with reported anticancer and antibacterial activities. biosynth.com It serves as a versatile building block for the synthesis of more complex molecules, including those with potential therapeutic applications. sigmaaldrich.comsigmaaldrich.comgoogle.comnih.gov For example, derivatives of 6-bromoindole have been investigated for their anti-inflammatory properties. nih.gov

Substitution at the N1 position of the indole ring with an isopropyl group is a common strategy in medicinal chemistry to modulate a compound's properties. The N-isopropyl group can influence the molecule's conformation and its interactions with biological targets. The presence of this bulky alkyl group can provide steric hindrance, which may affect the molecule's binding mode and selectivity.

The N1-substituent can also impact the electronic properties of the indole ring and can be crucial for biological activity. For instance, N-substituted indole derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents. nih.gov The synthesis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, a key intermediate for the drug fluvastatin, highlights the importance of the N-isopropyl group in the design of pharmacologically active molecules. scirp.org While specific research on 6-Bromo-1-isopropyl-1H-indole is limited in publicly available literature, its structure combines the features of a 6-bromoindole and an N1-isopropylindole, suggesting its potential as a scaffold in the development of novel chemical entities with tailored properties for research and therapeutic purposes. The synthesis of related compounds, such as 3-Bromo-1-isopropyl-6-nitro-1H-indole, indicates that the this compound core is a synthetically accessible and versatile platform for further chemical exploration.

Data Tables

Table 1: Properties of 6-Bromoindole

PropertyValueReference
Molecular Formula C₈H₆BrN nih.gov
Molecular Weight 196.04 g/mol nih.govsigmaaldrich.com
CAS Number 52415-29-9 nih.govsigmaaldrich.com
Melting Point 92-96 °C sigmaaldrich.comsigmaaldrich.com
Appearance Solid
SMILES C1=CC(=CC2=C1C=CN2)Br nih.gov

Rationale for Dedicated Academic Research on this compound

The compound this compound has emerged as a significant subject of dedicated academic and industrial research due to its unique combination of structural features: a bromine atom at the 6-position and an isopropyl group at the N1-position of the indole core. This specific substitution pattern makes it a valuable intermediate in the synthesis of more complex, biologically active molecules. bldpharm.comgoogle.com

Research into this compound is driven by its potential as a key building block in the development of new therapeutics. Its derivatives have been investigated for their potential in treating a range of conditions, highlighting the importance of this specific scaffold in medicinal chemistry. google.com The synthesis and subsequent elaboration of this compound allow for the systematic exploration of the chemical space around the 6-bromoindole core, facilitating the discovery of new molecules with tailored biological activities.

Chemical and Physical Properties

The specific physical and spectroscopic properties of this compound are not extensively documented in publicly available literature. However, based on the properties of the parent compound, 6-bromoindole, and general principles of organic chemistry, the following characteristics can be anticipated.

PropertyValueSource
Molecular Formula C11H12BrN bldpharm.com
Molecular Weight 238.127 g/mol bldpharm.com
CAS Number 321745-27-1 bldpharm.com
Appearance Likely a solid at room temperatureInferred
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in common organic solventsInferred

Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons on the indole ring, a characteristic signal for the N-isopropyl group (a septet and a doublet), and signals for the protons at the C2 and C3 positions of the indole ring.
¹³C NMR Resonances for the carbon atoms of the indole core, with the carbon bearing the bromine atom showing a characteristic shift, as well as signals for the isopropyl group carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Infrared (IR) Absorption bands characteristic of C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-N stretching.

Synthesis and Reactivity

The synthesis of this compound typically involves the N-alkylation of 6-bromoindole. 6-Bromoindole itself can be synthesized through various methods. The N-alkylation can be achieved by reacting 6-bromoindole with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. bozok.edu.tr

The reactivity of this compound is primarily dictated by the indole nucleus and the bromine substituent. The indole ring is susceptible to electrophilic substitution, although the N-alkylation can influence the regioselectivity of such reactions. The bromine atom at the 6-position is a key functional group that allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents at this position, providing a powerful tool for the diversification of the indole scaffold. nih.gov

Research Applications

The primary research application of this compound is as a synthetic intermediate in the preparation of more complex molecules with potential therapeutic value. bldpharm.comgoogle.com The strategic placement of the bromo and isopropyl groups makes it a versatile building block for the synthesis of targeted libraries of compounds for drug discovery programs.

For example, derivatives of 6-bromo-N-alkylated indoles have been explored for their potential as inhibitors of various enzymes and receptors implicated in disease. The ability to readily modify the 6-position through cross-coupling reactions allows for the systematic investigation of structure-activity relationships, a critical aspect of modern drug development. mdpi.com

This compound is a strategically important substituted indole that holds considerable value in the field of chemical research, particularly in medicinal chemistry. Its unique structural features, combining a reactive bromine handle with a modulating N-isopropyl group, make it a versatile precursor for the synthesis of a diverse array of more complex molecules. While detailed, dedicated studies on this specific compound are not abundant in the public domain, its role as a key building block in the synthesis of biologically active compounds is evident from its inclusion in various chemical supplier catalogs and its implicit use in the generation of compound libraries for screening. Future research focusing on the detailed characterization and exploration of the synthetic utility of this compound is warranted and will likely contribute to the development of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

6-bromo-1-propan-2-ylindole

InChI

InChI=1S/C11H12BrN/c1-8(2)13-6-5-9-3-4-10(12)7-11(9)13/h3-8H,1-2H3

InChI Key

DKDFFXZXZUAYFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 1 Isopropyl 1h Indole and Its Derivatives

Foundational Indole (B1671886) Synthesis Approaches Applicable to 6-Bromo-1-isopropyl-1H-indole Precursors

Several classical named reactions provide robust pathways to the indole core structure. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Fischer Indole Synthesis and Mechanistic Insights

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. byjus.comthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comtaylorandfrancis.com For the synthesis of a precursor to this compound, one could envision using (4-bromophenyl)hydrazine (B1265515) and a suitable carbonyl compound, followed by N-isopropylation, or utilizing an N-isopropyl-substituted hydrazine directly.

The mechanism of the Fischer indole synthesis is a well-studied process. byjus.com It commences with the formation of the arylhydrazone, which then tautomerizes to its enamine form. byjus.com Protonation of the enamine is followed by a crucial thermofisher.comthermofisher.com-sigmatropic rearrangement, leading to the formation of a di-imine intermediate. Subsequent intramolecular cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. byjus.com Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine (B124118) is incorporated into the indole ring. wikipedia.org

Table 1: Key Steps in the Fischer Indole Synthesis Mechanism byjus.com

StepDescription
1. Hydrazone FormationReaction of an arylhydrazine with an aldehyde or ketone.
2. TautomerizationIsomerization of the hydrazone to the enamine tautomer.
3. thermofisher.comthermofisher.com-Sigmatropic RearrangementAcid-catalyzed rearrangement to form a di-imine intermediate.
4. Cyclization & AromatizationIntramolecular cyclization followed by the elimination of ammonia to form the indole.

Modern variations of the Fischer indole synthesis, such as the Buchwald modification, allow for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of accessible starting materials. wikipedia.org

Reissert Indole Synthesis and its Variations

The Reissert indole synthesis offers an alternative route, starting from o-nitrotoluenes and diethyl oxalate. google.com The initial step is a condensation reaction to form an o-nitrophenylpyruvic acid derivative. google.com This intermediate is then reductively cyclized to afford the indole-2-carboxylic acid, which can be subsequently decarboxylated to the parent indole. google.com To apply this to a 6-bromo-substituted indole, one would start with 4-bromo-2-nitrotoluene (B1266186).

Variations of the Reissert synthesis have been developed to improve yields and expand its applicability. For instance, different reducing agents and reaction conditions can be employed for the cyclization step. A notable modification is the Butin modification, which involves an intramolecular reaction where a furan (B31954) ring-opening provides the necessary carbonyl group for the indole ring formation.

Madelung Synthesis and Modern Base-Catalyzed Adaptations

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. google.com This method is particularly useful for the preparation of indoles that are not easily accessible through electrophilic substitution. The synthesis of a 6-bromoindole (B116670) precursor would necessitate starting with an appropriately substituted N-acyl-4-bromo-2-methylaniline.

The traditional Madelung synthesis often requires harsh reaction conditions. However, modern adaptations have been developed to proceed under milder conditions. The Smith-modified Madelung synthesis, for example, utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which react with esters or carboxylic acids.

Strategies for Regioselective Bromination at the C6 Position of the Indole Nucleus

Achieving regioselective bromination at the C6 position of the indole ring is a critical step in the synthesis of this compound. The electron-rich nature of the indole nucleus, particularly at the C3 position, makes selective functionalization at other positions challenging.

Direct Bromination Techniques

Direct bromination of the indole ring often leads to a mixture of products, with a preference for substitution at the C3 position. However, by carefully selecting the brominating agent and reaction conditions, and by utilizing protecting groups, regioselectivity can be controlled. For instance, the introduction of an electron-withdrawing group at the N1 position can deactivate the pyrrole (B145914) ring towards electrophilic attack, thereby favoring substitution on the benzene (B151609) ring.

One strategy to achieve C6 bromination is to use a directing group. For example, the introduction of certain substituents at the N1 or C3 position can sterically or electronically guide the incoming electrophile to the C6 position. Research has shown that N-protection of the indole can influence the regioselectivity of bromination.

Table 2: Examples of Reagents for Direct Bromination of Indoles

ReagentTypical Outcome
N-Bromosuccinimide (NBS)Often leads to C3 bromination, but selectivity can be altered by solvents and protecting groups. scispace.com
Bromine (Br₂)Can result in polybromination; regioselectivity is sensitive to reaction conditions.

Utilization of Brominated Precursors in Indole Ring Formation

An alternative and often more reliable approach to ensure C6 bromination is to start with a precursor that already contains the bromine atom at the desired position. This strategy avoids the challenges of regioselective direct bromination of the indole nucleus.

For instance, in the context of the Fischer indole synthesis, one could start with (4-bromophenyl)hydrazine. Condensation of this hydrazine with a suitable ketone or aldehyde, followed by cyclization, would yield a 6-bromoindole derivative. byjus.com Subsequent N-alkylation with an isopropyl group would then lead to the final product. Similarly, for the Reissert synthesis, 4-bromo-2-nitrotoluene would be the appropriate starting material to introduce the bromine at the C6 position. The Madelung synthesis would likewise employ a 4-bromo-o-toluidine derivative. This precursor-based approach offers a high degree of control over the final substitution pattern of the indole product. A patent for the preparation of a 6-bromoindole derivative utilizes 6-bromoindole as the starting material, which is then further functionalized. google.com

Methods for N1-Isopropylation of the Indole Nitrogen

The introduction of an isopropyl group at the N1 position of the indole nucleus is a key transformation in the synthesis of this compound. This is typically achieved through N-alkylation, a fundamental reaction for modifying the indole core. However, the weak nucleophilicity of the indole nitrogen compared to the C3 position presents a challenge, often requiring careful selection of reaction conditions to ensure regioselectivity. mdpi.com

A variety of protocols have been developed for the N-alkylation of indoles, ranging from classic nucleophilic substitution to modern catalytic methods. mdpi.com

Classical SN2 Alkylation : The most traditional method involves the deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), followed by a reaction with an alkyl halide (e.g., isopropyl iodide or bromide). youtube.com This two-step process first generates a highly reactive indole anion that then attacks the alkylating agent. google.com

Palladium-Catalyzed Alkylation : Transition-metal catalysis offers milder and more selective alternatives. Palladium-catalyzed reactions, such as the intermolecular aza-Wacker-type reaction, enable the N-alkylation of indoles with partners like allylic and homoallylic alcohols. mdpi.comthieme-connect.com Other palladium-catalyzed methods can achieve N-alkylation of indolines, which are subsequently oxidized to the corresponding N-alkylated indoles. acs.orgrsc.org

Copper-Catalyzed Alkylation : Copper-based catalysts are also effective for direct N-alkylation. For instance, a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles provides a route to N-alkylated products. rsc.org

Organocatalytic Methods : In recent years, organocatalysis has emerged as a powerful tool for enantioselective N-alkylation, utilizing small organic molecules to catalyze the reaction and control stereochemistry. mdpi.com

Alternative Alkylating Agents : Beyond simple alkyl halides, reagents like N-protected homochiral aziridines can be used for the N-alkylation of indoles, offering a pathway to chiral N-substituted products.

Table 1: Comparison of Selected N-Alkylation Protocols for Indoles

MethodCatalyst/ReagentsKey FeaturesReferences
Classical SN2 AlkylationStrong base (e.g., NaH), Alkyl HalideWell-established, requires stoichiometric strong base, can use various alkylating agents. youtube.comgoogle.com
Palladium-Catalyzed Aza-Wacker TypePd-catalyst, Chiral Ligand, OxidantCatalytic, enantioselective, uses alkenols as coupling partners. mdpi.comthieme-connect.com
Copper-Catalyzed Cross-CouplingCuI, Ligand, BaseDirect N-alkylation using N-tosylhydrazones as the alkyl source. rsc.org
Iron-Catalyzed Borrowing HydrogenIron complex (e.g., tricarbonyl(cyclopentadienone) iron)Uses alcohols as alkylating agents, sustainable "borrowing-hydrogen" methodology. nih.gov
Chemoselective Microdroplet ReactionNone (catalyst-free)Three-component Mannich-type reaction in aqueous microdroplets yielding N-alkylation products. stanford.edu

The successful introduction of the isopropyl group onto the 6-bromoindole nitrogen requires careful optimization of reaction parameters to maximize yield and regioselectivity. Key factors to consider include the choice of base, solvent, temperature, and the nature of the isopropylating agent.

For a typical SN2 reaction, a strong, non-nucleophilic base is preferred to fully deprotonate the indole nitrogen without competing in the alkylation step. Solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used. The choice of the isopropylating agent (e.g., 2-bromopropane (B125204) vs. 2-iodopropane) can also influence reaction rates, with iodides generally being more reactive.

Optimization studies for N-alkylation often involve screening various bases and solvents. For example, in the N-alkylation of indoles with α-iminoketones, cesium carbonate was found to be the optimal base, while polar solvents or elevated temperatures had a detrimental impact on the yield. nih.gov In zinc-catalyzed N-alkylation, reducing the reaction temperature was shown to improve enantioselectivity. nih.gov For a specific substrate like 6-bromoindole, empirical optimization would be necessary to identify the ideal conditions for isopropylation.

Advanced and Convergent Synthetic Pathways for this compound

To enhance synthetic efficiency, advanced strategies such as one-pot, multi-component, and cascade reactions are employed. These methods construct complex molecules from simple precursors in a single operation, reducing the number of purification steps, saving time, and minimizing waste.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly convergent and atom-economical. acs.orgrsc.org A powerful strategy for synthesizing N-alkylated indoles is the one-pot, three-component Fischer indolisation–N-alkylation sequence. rsc.orgresearchgate.net This method combines the formation of the indole ring with its subsequent N-alkylation without isolating intermediates. The process involves reacting an aryl hydrazine (e.g., 4-bromophenylhydrazine) with a ketone, followed by in-situ N-alkylation with an alkyl halide. rsc.org This approach is rapid, operationally simple, and generally high-yielding. researchgate.net

Similarly, other MCRs can be designed to assemble the indole scaffold. For instance, a two-step sequence involving an Ugi four-component reaction followed by an acid-catalyzed cyclization provides a sustainable route to functionalized indoles under mild conditions. rsc.org Such modular approaches allow for the rapid generation of diverse indole derivatives by simply varying the starting components. rsc.orgnih.gov

Cascade reactions, also known as domino or tandem reactions, involve two or more consecutive transformations where the product of one reaction becomes the substrate for the next, all within a single synthetic operation. nih.gov This methodology is highly efficient for rapidly building molecular complexity from simple starting materials. acs.orgnih.gov

Green Chemistry Principles and Sustainable Synthesis of Brominated Indoles

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bridgew.edunih.gov The synthesis of brominated indoles can be made more sustainable by adopting greener reagents, catalysts, and solvents.

A key area for improvement is the bromination step itself. Traditional brominating agents like N-bromosuccinimide (NBS) can be replaced with more environmentally benign systems. bridgew.edu A notable green alternative is the oxone-halide system. acs.orgnih.gov This method uses potassium peroxomonosulfate (Oxone), an inexpensive and safe oxidant, in combination with a simple halide salt (e.g., ammonium bromide) to generate the reactive halogenating species in situ. organic-chemistry.org This approach avoids the use of stoichiometric halogenating agents and the production of toxic organic byproducts. acs.orgnih.govresearchgate.net The oxone-halide system is considered a milestone in greener indole oxidation and halogenation due to its low cost, operational simplicity, and adherence to several green chemistry principles, including waste prevention and the use of catalysis. springernature.com

Table 2: Traditional vs. Green Approaches in Brominated Indole Synthesis

AspectTraditional MethodGreen AlternativeReferences
Brominating AgentN-Bromosuccinimide (NBS)Oxone-halide system (e.g., Oxone/NH4Br) bridgew.eduacs.orgnih.gov
SolventsChlorinated solvents (e.g., CCl4)Water, ethanol, acetonitrile rsc.orgorganic-chemistry.orgorganic-chemistry.org
ProcessMulti-step synthesis with isolation of intermediatesOne-pot, multi-component, and cascade reactions rsc.orgrsc.org
ByproductsStoichiometric amounts of organic waste (e.g., succinimide)Minimal byproducts (e.g., water, sulfate salts) acs.orgresearchgate.net

Chemical Reactivity and Functionalization of 6 Bromo 1 Isopropyl 1h Indole

Intrinsic Reactivity of the Indole (B1671886) Core in 6-Bromo-1-isopropyl-1H-indole

The indole nucleus is inherently electron-rich, predisposing it to electrophilic attack. However, the substituents at the N1 and C6 positions modulate this reactivity, influencing the site-selectivity of functionalization.

The indole core is highly susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and thus the most common site for reaction. The N-isopropyl group, being an electron-donating group, further enhances the electron density of the pyrrole (B145914) ring, reinforcing the preference for C3 functionalization. Conversely, the bromine atom at the C6 position is deactivating and directs electrophiles to the ortho and para positions relative to itself, which in this case are the C5 and C7 positions. However, the strong directing effect of the indole nitrogen generally overrides the influence of the C6-bromo substituent in electrophilic aromatic substitution reactions.

Nucleophilic aromatic substitution on the indole core is generally difficult due to the ring's high electron density. The presence of the electron-withdrawing bromine atom at C6 can slightly facilitate such reactions at that position, but harsh conditions are typically required.

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the functionalization of indoles at positions that are otherwise difficult to access. acs.org These strategies offer a powerful alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of the substrate. nih.gov

While the C3 position is electronically favored for functionalization, selective C-H activation at the C2 position can be achieved. This is often accomplished through the use of directing groups or by carefully controlling reaction conditions to overcome the intrinsic reactivity. nih.gov For instance, iridium (III) catalysis has been shown to be effective for the C2 amidation and alkenylation of N-acylindoles, where the N-acyl group acts as a directing group. nih.gov While not a direct example with an N-isopropyl group, these findings highlight the potential for directed C-H functionalization at the C2 position.

Functionalization of the benzene (B151609) portion of the indole core (C4-C7) is a significant challenge due to the lower reactivity of these positions compared to the pyrrole ring. acs.orgnih.gov However, the development of directing groups has provided a solution to this problem. nih.gov For example, installing a pivaloyl group at the N1 position can direct borylation to the C7 position, which can then be further functionalized. nih.govscispace.com Similarly, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. nih.gov While the N-isopropyl group is not a traditional directing group, the principles of directed C-H activation could be applied through the temporary installation of a suitable directing group to achieve functionalization at the C4, C5, or C7 positions of this compound. acs.orgnih.gov For example, palladium-catalyzed C4-arylation and olefination of indole-3-carbaldehydes have been achieved using glycine (B1666218) as a transient directing group. sci-hub.se

C-H Activation and Site-Selective Functionalization Strategies

Transformations Involving the C6-Bromo Moiety

The bromine atom at the C6 position serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. nih.govsmolecule.comnih.gov This allows for the introduction of a wide range of substituents at this position, significantly expanding the molecular diversity that can be accessed from this scaffold.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the C6-bromo group of this compound is an excellent substrate for these transformations. Common examples include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C6-bromoindole with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. rsc.orgbeilstein-journals.orgresearchgate.net This method is widely used to introduce aryl or heteroaryl substituents at the C6 position. nih.gov An aqueous method for the Suzuki-Miyaura cross-coupling of 5-bromoindole (B119039) has been developed, highlighting the potential for these reactions to be carried out under mild and environmentally friendly conditions. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the C6-bromoindole and a terminal alkyne, catalyzed by palladium and copper. smolecule.comnih.govnih.gov This reaction is a powerful tool for introducing alkynyl groups, which can serve as versatile intermediates for further transformations. exlibrisgroup.com

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond between the C6-bromoindole and an amine, catalyzed by palladium. rsc.orgwikipedia.org It is a highly effective method for synthesizing 6-aminoindole (B160974) derivatives. nih.govacs.org Studies have shown that even unprotected bromoindoles can be viable substrates for this reaction, which can simplify synthetic routes by avoiding protection and deprotection steps. acs.org

The table below summarizes representative examples of palladium-catalyzed cross-coupling reactions involving bromoindoles, illustrating the versatility of this approach.

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Na₂CO₃6-Arylindole
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI / Et₃N6-Alkynylindole
Buchwald-HartwigAminePd₂(dba)₃ / BINAP / NaOtBu6-Aminoindole

Other Halogen-Mediated Reactions

The bromine atom at the C6-position can also be a site for other transformations beyond transition metal-catalyzed coupling. Metal-halogen exchange reactions, for instance, can convert the C6-bromo group into a more reactive organometallic species, such as a lithiated indole. researchgate.netacs.org This lithiated intermediate can then be reacted with various electrophiles to introduce a wide range of substituents at the C6-position. acs.org

Furthermore, the bromine atom can influence the regioselectivity of other reactions on the indole ring. For example, in the context of other bromoindoles, halogen-mediated cyclization reactions have been observed. thieme-connect.com

Reactivity and Stability of the N1-Isopropyl Group

The presence of the bulky isopropyl group at the N1-position provides steric hindrance, which can influence the regioselectivity of reactions on the indole nucleus. Typically, electrophilic substitution on the indole ring occurs preferentially at the C3-position. wikipedia.org However, the N1-isopropyl group can sterically shield this position to some extent, potentially influencing the outcome of certain reactions.

While the primary focus is often on the functionalization of the indole core, the isopropyl group itself presents opportunities for further chemical modification. Although less common, reactions involving the C-H bonds of the isopropyl group could potentially be explored under specific conditions, such as radical-mediated or certain transition metal-catalyzed C-H activation reactions. This could open up avenues for introducing additional functionality to the molecule.

Regioselectivity and Stereoselectivity in this compound Transformations

The regioselectivity of reactions involving this compound is primarily governed by the interplay of the electronic effects of the substituents and the inherent reactivity of the indole ring. semanticscholar.orgnih.gov The bromine at C6 is an electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic attack. Conversely, the N1-isopropyl group is electron-donating, activating the pyrrole ring.

This electronic push-pull system, combined with the inherent high nucleophilicity of the C3 position of the indole ring, generally directs electrophilic attack to the C3 position. wikipedia.org However, the steric bulk of the N1-isopropyl group can play a role in directing incoming reagents.

In cross-coupling reactions at the C6-position, the regioselectivity is inherently controlled by the position of the bromine atom. However, in reactions where other positions on the indole ring could potentially react, such as C-H activation/functionalization, the directing effects of both the N1-isopropyl group and the C6-bromo substituent become crucial in determining the outcome. For instance, in other indole systems, directing groups have been employed to achieve selective functionalization at various positions on the benzene ring. frontiersin.org

Stereoselectivity becomes a consideration when new chiral centers are formed during a reaction. For example, in certain additions to the indole ring or in reactions involving the isopropyl group, the formation of stereoisomers is possible. The development of stereoselective transformations would depend on the use of chiral catalysts or auxiliaries.

Computational and Theoretical Investigations of 6 Bromo 1 Isopropyl 1h Indole

Quantum Chemical Calculations for Structural Elucidation and Electronic Properties

Quantum chemical calculations are fundamental in predicting the molecular properties of a compound like 6-bromo-1-isopropyl-1H-indole from first principles, providing insights that complement experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For a molecule like this compound, a typical study would employ a hybrid functional, most commonly B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the accuracy of ab initio methods with the efficiency of density-based approaches.

The choice of a basis set is also critical. A common selection for such organic molecules would be a Pople-style basis set like 6-31G* or a more extensive one such as 6-311++G(d,p) to accurately account for polarization and diffuse functions, which are important for describing the electron distribution, especially around the bromine atom. niscpr.res.in Such studies have been performed on a range of substituted indole (B1671886) derivatives to calculate properties like heats of formation and to evaluate molecular stability. niscpr.res.in

Using the selected DFT method and basis set, the first step is to perform a geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, providing a prediction of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

For this compound, this analysis would reveal the precise orientation of the isopropyl group relative to the indole ring. Studies on similarly substituted indoles, such as 1-(phenylsulfonyl)-1H-indole derivatives, have shown that the orientation of substituents can be nearly orthogonal to the indole ring system, which influences intermolecular interactions and crystal packing. nih.gov While tautomerism is a known phenomenon in the parent indole, in an N-substituted molecule like this compound where the nitrogen atom is already bonded to the isopropyl group, tautomerism is not an expected feature.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small gap indicates that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations are routinely used to determine these energies for various indole derivatives. niscpr.res.innih.gov

Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following data are hypothetical examples to illustrate typical results from a DFT calculation, as specific values for this compound are not available in the cited literature.)

ParameterEnergy (eV)Description
HOMO Energy -5.8Indicates electron-donating capability.
LUMO Energy -1.1Indicates electron-accepting capability.
HOMO-LUMO Gap 4.7Correlates with chemical reactivity and stability.

A Molecular Electrostatic Potential (MESP) surface map is a visual tool that illustrates the charge distribution within a molecule. It is plotted onto the constant electron density surface, using a color scale to denote different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In an indole derivative, this is often associated with the π-system of the rings and electronegative atoms.

Blue regions represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around hydrogen atoms.

MESP maps are valuable for predicting how a molecule will interact with other molecules, such as biological receptors or other reactants. This analysis has been used to identify the electrophilic and nucleophilic sites on other indole derivatives. nih.gov

Molecular Modeling and Simulation Studies

Beyond quantum mechanics, molecular modeling techniques are used to simulate how a molecule behaves and interacts with larger biological systems, which is particularly important in the field of medicinal chemistry.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or enzyme. This method is central to drug discovery and development.

In a typical docking study for this compound, the compound would be modeled and docked into the active site of a known biological target. For example, various indole derivatives have been studied as potential inhibitors of enzymes like Cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug design. nih.govnih.gov The simulation calculates the binding energy (or docking score), which estimates the binding affinity between the ligand and the protein. A lower (more negative) binding energy generally suggests a more stable and potent interaction. The simulation also reveals the specific binding mode, including key interactions like hydrogen bonds and hydrophobic contacts with the protein's amino acid residues.

Table 2: Illustrative Molecular Docking Results (Note: The following data are hypothetical examples to illustrate typical results from a molecular docking simulation, as specific studies for this compound are not available in the cited literature.)

Target Protein (PDB ID)LigandBinding Energy (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)This compound-8.5Arg120, Tyr355, Ser530
Tyrosine KinaseThis compound-7.9Leu248, Gly249, Val256
B-Raf Proto-OncogeneThis compound-9.1Cys532, Trp531, Phe583

Molecular Dynamics Simulations for Conformational Stability and Dynamic Binding Modes

The rotation of the isopropyl group relative to the indole ring is a key determinant of the molecule's conformational energy landscape. The primary conformations of interest are the staggered and eclipsed forms. In a staggered conformation, the hydrogen atoms on the isopropyl group's methine carbon are positioned to minimize steric clash with the indole ring. Conversely, the eclipsed conformation, where these hydrogens are aligned with the plane of the indole ring, would represent a higher energy state due to increased torsional strain.

Within the staggered conformations, two distinct arrangements can be considered: gauche and anti. An anti conformation, where the bulky methyl groups of the isopropyl substituent are positioned as far as possible from the indole ring, is generally the most stable due to minimized steric hindrance. In contrast, gauche conformations, where the methyl groups are closer to the indole ring, would be of slightly higher energy. The relative energies of these conformers dictate the population distribution at a given temperature, with the lower energy conformations being more prevalent.

The dynamic behavior of this compound is also critical when considering its potential interactions with biological macromolecules or its packing in a crystalline lattice. MD simulations can reveal how the molecule might adapt its conformation to fit into a binding pocket, a process that can involve transitions between different low-energy conformational states.

Table 1: Key Conformational States of this compound

ConformationDescriptionExpected Relative Stability
Staggered (Anti)Isopropyl methyl groups are positioned away from the indole ring.Most Stable
Staggered (Gauche)Isopropyl methyl groups are closer to the indole ring.Less Stable
EclipsedIsopropyl hydrogen atoms are aligned with the indole ring plane.Least Stable

Theoretical Predictions of Chemical Reactivity and Selectivity Profiles

Computational chemistry provides valuable insights into the chemical reactivity and selectivity of molecules through the calculation of various electronic descriptors. For this compound, density functional theory (DFT) calculations can be employed to predict its reactivity towards electrophiles and nucleophiles.

The indole ring is an electron-rich aromatic system, making it generally susceptible to electrophilic attack. However, the substituents at the N1 and C6 positions significantly modulate this reactivity. The isopropyl group at N1 is a weak electron-donating group, which slightly increases the electron density of the indole ring. In contrast, the bromine atom at C6 is an electron-withdrawing group due to its electronegativity, which deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution.

The most nucleophilic position in the indole ring is typically the C3 position. This is due to the lone pair of the nitrogen atom being delocalized into the pyrrole (B145914) ring. Computational models can quantify this by calculating molecular electrostatic potential (MEP) maps and condensed Fukui functions. The MEP map would visually highlight the regions of highest electron density, which are indicative of likely sites for electrophilic attack. For this compound, the C3 position is expected to be the most electron-rich and therefore the primary site for electrophilic substitution.

Conversely, for nucleophilic attack, the calculations would focus on identifying the most electron-deficient regions. The presence of the electronegative bromine atom at C6 makes this position and the adjacent carbon atoms more susceptible to nucleophilic aromatic substitution, although such reactions typically require harsh conditions.

DFT calculations can also predict the regioselectivity of reactions. For instance, in reactions like lithiation followed by electrophilic quench, theoretical models can help predict whether the C2 or C7 position would be more reactive. The steric bulk of the N1-isopropyl group would likely hinder attack at the C2 position, potentially favoring functionalization at other sites.

Table 2: Predicted Reactivity of this compound

PositionPredicted Reactivity towards ElectrophilesPredicted Reactivity towards NucleophilesRationale
C2Moderately reactiveLowSteric hindrance from isopropyl group.
C3Most reactiveLowHigh electron density from nitrogen lone pair delocalization.
C4LowModerateDeactivated by electron-withdrawing bromo group.
C5LowModerateDeactivated by electron-withdrawing bromo group.
C6LowHighSite of electron-withdrawing bromo substituent.
C7ModerateLowLess sterically hindered than C2.

Computational Structure-Property Relationships and Predictive Models

The correlation between computationally derived parameters and experimentally observed properties is a powerful aspect of theoretical chemistry. For this compound, computational models can be used to predict and interpret various spectroscopic data.

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts of organic molecules. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum allows for unambiguous peak assignment. For instance, the chemical shift of the proton at C3 would be sensitive to the electronic environment, while the protons of the isopropyl group would provide information about its rotational dynamics.

IR Spectroscopy: The vibrational frequencies of this compound can be computed using frequency calculations at the DFT level. These calculated frequencies correspond to specific vibrational modes, such as C-H stretching, N-H bending (in the parent indole), and C-Br stretching. The theoretical IR spectrum can be compared with experimental data to confirm the presence of specific functional groups and to understand the molecule's vibrational properties.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of this compound. These calculations provide information about the energies of the electronic transitions and their corresponding oscillator strengths. The predicted λmax values can be correlated with the experimentally observed absorption bands in the UV-Vis spectrum, providing insight into the electronic structure and conjugation within the molecule. The presence of the bromo and isopropyl substituents would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted indole. nih.gov

X-ray Diffraction: While X-ray diffraction is an experimental technique, computational methods can be used to predict the crystal packing of this compound. By considering intermolecular forces, it is possible to generate plausible crystal structures. The calculated lattice parameters and molecular geometry can then be compared with experimental X-ray diffraction data to validate the computational model and to understand the intermolecular interactions, such as halogen bonding, that govern the solid-state structure.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted DataInformation Gained
1H NMRChemical shifts of protonsElectronic environment and conformational dynamics.
13C NMRChemical shifts of carbonsMolecular skeleton and electronic distribution.
IRVibrational frequenciesFunctional groups and vibrational modes.
UV-Visλmax and oscillator strengthsElectronic transitions and conjugation.
X-ray DiffractionCrystal packing and lattice parametersSolid-state structure and intermolecular forces.

Exploration of Biological Activities of 6 Bromo 1 Isopropyl 1h Indole Derivatives in Lead Compound Discovery

Indole (B1671886) Derivatives as a Promising Scaffold in Preclinical Drug Discovery

The indole nucleus is a significant heterocyclic system found in numerous natural products and synthetic drugs, playing a crucial role in cell biology. rsc.org Its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to mimic the structures of various proteins and bind to multiple receptors. This versatility has led to the development of a wide array of indole-based compounds with diverse and potent biological activities. sci-hub.seresearchgate.net

Indole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. rsc.orgresearchgate.net Natural products containing the indole core, such as the anticancer agents vinblastine (B1199706) and vincristine, underscore the therapeutic potential of this chemical framework. rsc.orgnih.gov The inherent bioactivity of the indole ring system has spurred extensive research into the synthesis of novel derivatives for preclinical evaluation against various diseases. rsc.orgresearchgate.net

The 6-bromoindole (B116670) moiety, in particular, serves as a key building block for the synthesis of potent biological inhibitors. nih.govmdpi.com For instance, derivatives based on 6-bromoindole have been identified as highly active and selective inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in bacterial resistance to antibiotics. nih.gov This highlights the strategic importance of the 6-bromo-substituted indole scaffold in developing new therapeutic agents.

In Vitro Pharmacological Profiling and Mechanistic Insights

The pharmacological properties of 6-bromo-1-isopropyl-1H-indole derivatives are assessed through a variety of in vitro assays to determine their biological effects and understand their mechanisms of action.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit various enzymes implicated in disease processes.

Phosphodiesterase 5 (PDE5): While specific studies on this compound derivatives as PDE5 inhibitors are not prevalent, the broader class of indole derivatives has been explored. nih.gov PDE5 inhibitors are known for their role in increasing cGMP levels, leading to vasodilation. nih.govgoogle.com The structural features of indole-based compounds can be optimized to achieve potent and selective PDE5 inhibition. nih.govgoogle.com

Matrix Metalloproteinase-9 (MMP-9): MMP-9 is an enzyme involved in the degradation of the extracellular matrix, and its inhibition has therapeutic potential in neurodegenerative diseases. nih.gov Indole derivatives have been identified as inhibitors of proMMP-9 activation, with lead optimization studies leading to potent and selective compounds. nih.govmdpi.com

Metallo-β-Lactamases (MBLs): The search for inhibitors of MBLs, which confer bacterial resistance to β-lactam antibiotics, is an active area of research. While direct inhibition by this compound derivatives is not extensively documented, the focus has been on related pathways.

Bacterial Cystathionine γ-Lyase (bCSE): Derivatives of 6-bromoindole are notable for their inhibitory activity against bCSE. nih.govmdpi.com Inhibition of this enzyme enhances the susceptibility of pathogenic bacteria to antibiotics. nih.govnih.gov Compounds such as (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) have been identified as potent and selective bCSE inhibitors. nih.govsemanticscholar.org The development of synthetic methods for these 6-bromoindole-based inhibitors is crucial for their further biological evaluation. nih.govarchivog.com

Cholinesterases (ChEs): Indole-based structures have been utilized to develop inhibitors of cholinesterases, enzymes relevant to neurodegenerative disorders like Alzheimer's disease. For example, derivatives of 3,4,5,6-tetrahydroazepino[4,3-b]indol-1(2H)-one have shown potent and selective inhibition of human butyrylcholinesterase (BChE). researchgate.net

Kinases: The indole scaffold is a key feature in many kinase inhibitors. For instance, 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a related benzimidazole (B57391) derivative, is an intermediate in the synthesis of Abemaciclib, a kinase inhibitor used in cancer therapy. chemicalbook.com In silico studies suggest that indole-triazole hybrids exhibit good binding affinities with the AKT1 kinase enzyme. nih.gov

Receptor Binding Assays

The interaction of indole derivatives with various receptors is a key aspect of their pharmacological profile.

Melatonin (B1676174) Receptors: Melatonin, an indoleamine, and its derivatives are known to interact with melatonin receptors. Molecular docking studies have been used to investigate the binding of melatonin derivatives to metabolizing enzymes, which can inform the design of analogs with improved pharmacokinetic properties. researchgate.net

Serotonin (B10506) Receptors: The indole structure is a core component of serotonin and many of its receptor ligands. The development of indole-based compounds often involves assessing their affinity for various serotonin receptor subtypes to understand their potential neurological effects.

Cell-Based Assays for Investigating Biological Effects

Cell-based assays are essential for evaluating the physiological impact of this compound derivatives.

Anticancer Activity: Indole derivatives have shown significant potential as anticancer agents. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, including those of the liver, breast, and leukemia. smolecule.com The anticancer mechanism can involve the induction of apoptosis and cell cycle arrest. For example, certain indole-2-carboxylic acid derivatives have been shown to inhibit HIV-1 integrase, and related structures are evaluated for their effects on cancer cells. rsc.org

Antimicrobial Activity: The indole nucleus is associated with antimicrobial properties. Derivatives of 6-bromoindole have been specifically designed as potentiators of antibiotics. nih.govmdpi.com These compounds can enhance the efficacy of conventional antibiotics against multi-drug resistant bacterial strains by inhibiting enzymes like bCSE. nih.gov

Investigation of Molecular Pathways and Cellular Targets

Understanding the molecular pathways affected by these compounds is crucial for drug development.

The biological activity of indole derivatives is often attributed to their interaction with specific molecular targets. In cancer, for instance, they may target signaling pathways involved in tumor growth and cell proliferation. The lipophilic nature of some indole compounds allows them to interact with cell membranes, potentially leading to cell lysis in microbial targets. The nitro group, when present in derivatives, can be bioreduced to form reactive intermediates that interact with cellular components.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are critical for optimizing the potency and selectivity of lead compounds. For indole derivatives, these studies have revealed key structural features that influence their biological activity.

The substitution pattern on the indole ring is a major determinant of activity. The presence of a bromine atom at the 6-position and an isopropyl group at the 1-position are defining features of the parent compound. smolecule.com In the context of HIV-1 integrase inhibitors, modifications at the C6 position of the indole scaffold have been explored. rsc.org The introduction of a halogenated benzene (B151609) ring at C6 was found to effectively bind with viral DNA through π–π stacking interactions, highlighting the importance of this position for activity. rsc.org

For bCSE inhibitors based on 6-bromoindole, the nature of the substituent at the N1 position is crucial. The assembly of different residues at the nitrogen atom of the 6-bromoindole core has led to the identification of potent inhibitors. nih.gov SAR studies on indole derivatives as anti-HIV agents have shown that electron-withdrawing and electron-donating groups can modulate antiviral activity.

The unique combination of the 6-bromo and 1-isopropyl substituents contributes to a distinct biological activity profile compared to other indole derivatives. smolecule.com The isopropyl group at position 1 introduces steric bulk, which can influence reactivity and binding affinity.

Data Tables

Table 1: Selected Biologically Active 6-Bromoindole Derivatives

Compound Name Target Enzyme/Activity Key Findings
(2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) Bacterial Cystathionine γ-Lyase (bCSE) Potent and selective inhibitor; enhances antibiotic efficacy. nih.gov
5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) Bacterial Cystathionine γ-Lyase (bCSE) Potent and selective inhibitor; enhances antibiotic efficacy. nih.govsemanticscholar.org
3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid (NL3) Bacterial Cystathionine γ-Lyase (bCSE) Potent and selective inhibitor identified through screening. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
(2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1)
5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2)
3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid (NL3)
Potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate (MNS2)
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
Abemaciclib
Vinblastine
Vincristine
Serotonin
Melatonin
3,4,5,6-tetrahydroazepino[4,3-b]indol-1(2H)-one
6-bromoindole

Elucidation of Key Pharmacophoric Features and Substitution Effects

The biological activity of derivatives based on the this compound core is dictated by a combination of steric and electronic features, which define their pharmacophore. A pharmacophore model for indole derivatives often includes key interaction points such as hydrogen bond donors/acceptors, aromatic rings for π-π stacking or π-cation interactions, and hydrophobic regions. niscpr.res.in

Key Pharmacophoric Features:

Indole NH Group: While the N1-position is substituted with an isopropyl group in the parent scaffold, in broader indole series, the indole NH can act as a crucial hydrogen bond donor, interacting with protein residues like aspartate. acs.org

Aromatic System: The bicyclic indole ring system provides a large hydrophobic surface capable of engaging in π-π stacking and edge-to-face interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a target's binding pocket. niscpr.res.inacs.org

Substituents as Interaction Points: The C6-bromo position is a key vector for introducing new functional groups. Replacing the bromine with other moieties can introduce new hydrogen bond donors/acceptors, charged groups, or hydrophobic elements to fine-tune binding affinity and selectivity. nih.govrsc.org

Substitution Effects: The nature and position of substituents on the indole ring have a profound impact on biological activity.

N1-Substitution: The isopropyl group at the N1-position introduces significant steric bulk. This can influence the molecule's orientation within a binding pocket and may reduce reactivity compared to smaller substituents. In some contexts, bulky substituents at this position can either enhance or decrease activity depending on the target topology. For instance, in one study on antiviral indole derivatives, substituting a propyl group with a bulkier isopropyl group led to decreased activity, highlighting the sensitivity of this region to steric hindrance. clockss.org

C6-Bromo Group: The bromine atom at the C6-position is an electron-withdrawing group that influences the electronic properties of the entire indole ring system. This electronic effect can significantly impact the molecule's interaction with its biological target. clockss.org Furthermore, its presence is a critical tool for synthetic chemists, enabling facile diversification through palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. nih.govrsc.org This allows for the introduction of various aryl and heterocyclic groups to probe the SAR at this position.

Other Positions: Studies on related indole derivatives show that substitution at other positions, such as C3, C5, or C7, is also critical. For example, in a series of benzothiophene-indole hybrids, substitution at the 6-position of the indole was found to be more favorable for antibacterial activity than at the 5-position. nih.gov The introduction of different functional groups (e.g., hydroxyl, chloro, cyano) at these positions leads to varying levels of biological potency. nih.gov

Optimization Strategies for Enhanced Biological Efficacy

Lead optimization of compounds derived from the this compound scaffold involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties.

Modification at the C6-Position: The most prominent optimization strategy for this scaffold involves leveraging the C6-bromo atom. Suzuki coupling reactions can be employed to introduce a wide array of aryl and heteroaryl moieties. nih.gov This strategy was successfully used to synthesize N-acetamide indoles as antimalarials, where the 6-bromoindole intermediate was reacted with various boronic acids or esters to explore the SAR. nih.gov Similarly, Buchwald-Hartwig amination can introduce substituted anilines or other nitrogen-containing groups at this position, as demonstrated in the development of HIV-1 integrase inhibitors. rsc.org

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to enhance a desired property. For the indole core, a fluoroindole could be used as a bioisostere for an azaindole ring system to potentially improve properties like polar surface area or logP. nih.gov

Conformational Restriction: Introducing cyclic systems or rigid linkers can lock the molecule into a more biologically active conformation, potentially increasing potency and reducing off-target effects. This involves modifying flexible side chains attached to the indole core. whiterose.ac.uk

Blocking Metabolic Hotspots: If a particular position on the scaffold is identified as a site of rapid metabolic degradation (a "soft spot"), it can be blocked to improve metabolic stability. This is often achieved by introducing groups like fluorine atoms at or near the labile site. researchgate.net

In Silico ADMET Profiling and Drug-Likeness Assessment in Lead Optimization

In the early stages of drug discovery, computational (in silico) methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead compounds. researchgate.netjapsonline.com This profiling helps to identify and deprioritize molecules with poor pharmacokinetic or safety profiles before committing to costly and time-consuming synthesis and in vitro/in vivo testing.

Predictive Models for Absorption, Distribution, Metabolism, and Excretion

A variety of computational models are used to predict the ADME properties of indole derivatives. These models are typically built using large datasets of compounds with known experimental values. researchgate.net

Absorption: Human Intestinal Absorption (HIA) is a critical parameter for orally administered drugs. Computational models predict HIA based on physicochemical properties like lipophilicity (LogP) and polar surface area (PSA). japsonline.com The "BOILED-Egg" model is a widely used graphical method that plots molecules based on their lipophilicity (WLOGP) and polarity (TPSA) to predict passive gastrointestinal absorption and brain penetration. nih.gov

Distribution: Key distribution parameters include Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB). In silico models predict the logarithmic value of the brain/blood concentration ratio (LogBB) to assess CNS penetration. japsonline.com High PPB can limit the free concentration of a drug available to exert its effect, and models are available to predict the likelihood of a compound being highly bound to plasma proteins. japsonline.com

Metabolism: Cytochrome P450 (CYP) enzymes are responsible for the metabolism of most drugs. In silico models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP2D6, CYP3A4). nih.govmdpi.com Identifying potential CYP inhibitors early is crucial to avoid drug-drug interactions.

The following table shows representative predicted ADMET properties for a hypothetical indole derivative, illustrating the output of such models.

ParameterPredicted ValueInterpretationReference
Human Intestinal Absorption (HIA)HighWell absorbed from the gut nih.gov
BBB PermeantNoUnlikely to cross the blood-brain barrier nih.gov
P-gp SubstrateNoNot likely to be actively effluxed nih.gov
CYP2D6 InhibitorYesPotential for drug-drug interactions nih.gov
CYP3A4 InhibitorNoLow risk of interaction with CYP3A4 pathway nih.gov
HepatotoxicityLow ProbabilityUnlikely to cause liver damage japsonline.com

This table is for illustrative purposes and does not represent experimental data for this compound.

Computational Assessment of Physicochemical Parameters Relevant to Drug-Likeness

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. This is often evaluated using rules derived from the analysis of successful oral drugs.

Lipinski's Rule of Five: This is the most famous rule set, suggesting that poor absorption or permeation is more likely when a compound violates more than one of the following rules: Molecular Weight (MW) ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. biointerfaceresearch.combenthamdirect.com

Veber's Rules: These rules focus on molecular flexibility and polar surface area, stating that good oral bioavailability is more likely for compounds with a Topological Polar Surface Area (TPSA) ≤ 140 Ų and ≤ 10 rotatable bonds. biointerfaceresearch.com

Egan's Rules: These provide another filter based on LogP and TPSA for predicting good human intestinal absorption. biointerfaceresearch.com

Computational tools quickly calculate these key physicochemical parameters from a molecule's 2D structure.

The table below provides a sample computational assessment for a hypothetical indole derivative.

Physicochemical ParameterValueLipinski's Rule of Five GuidelineReference
Molecular Weight ( g/mol )450.3≤ 500 biointerfaceresearch.com
LogP (octanol/water partition)3.8≤ 5 biointerfaceresearch.com
H-Bond Donors1≤ 5 biointerfaceresearch.com
H-Bond Acceptors4≤ 10 biointerfaceresearch.com
Topological Polar Surface Area (TPSA)75.6 Ų≤ 140 Ų (Veber's Rule) nih.govbiointerfaceresearch.com
Rotatable Bonds5≤ 10 (Veber's Rule) biointerfaceresearch.com

This table is for illustrative purposes and does not represent experimental data for this compound.

Advanced Lead Discovery Strategies: Scaffold Hopping and Molecular Hybridization Utilizing this compound Motif

Beyond simple substituent modification, advanced strategies like scaffold hopping and molecular hybridization can be used to explore novel chemical space, overcome issues with existing scaffolds (like poor ADMET properties or patentability), and discover new lead compounds. researchgate.netresearchgate.net

Molecular Hybridization: This approach involves combining two or more different pharmacophores or structural fragments from known active molecules into a single new hybrid molecule. researchgate.net The aim is to create a compound with a multi-target profile or enhanced activity on a single target. Starting with the this compound motif, one could synthesize hybrids by attaching other known biologically active scaffolds. For instance, novel antibacterial agents have been developed by creating benzothiophene-indole hybrids, where the two heterocyclic systems are linked together. nih.gov Similarly, indole-1,2,4-triazole hybrids have been synthesized and evaluated for their cytotoxic activities. nih.gov The 6-bromo position on the indole is an ideal anchor point for linking to another molecular fragment.

Advanced Applications of 6 Bromo 1 Isopropyl 1h Indole As a Synthetic Building Block

Versatility in the Construction of Complex Heterocyclic Systems and Molecular Scaffolds

The strategic placement of the bromine atom on the 6-Bromo-1-isopropyl-1H-indole ring system provides a reactive handle for a multitude of synthetic transformations, making it an exceptionally versatile building block for constructing complex heterocyclic systems and novel molecular scaffolds. This versatility is primarily derived from its utility in various cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

The bromine atom at the C6 position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the introduction of a diverse range of substituents, such as aryl, heteroaryl, alkyl, and amino groups, onto the indole (B1671886) core. This capability is instrumental in the synthesis of elaborate molecular architectures, including polycyclic aromatic systems and complex heterocyclic frameworks, which are often challenging to construct through other synthetic routes. The isopropyl group at the N1 position, while seemingly a simple alkyl substituent, plays a critical role by influencing the electronic properties of the indole ring and enhancing solubility in organic solvents, which can be advantageous in synthetic procedures.

Role as an Intermediate in the Synthesis of Preclinical Therapeutic Candidates

The this compound moiety is a key structural component in several compounds that have demonstrated promising biological activity, positioning it as a crucial intermediate in the synthesis of preclinical therapeutic candidates. Its value in medicinal chemistry is significantly enhanced by the bromine atom, which allows for late-stage functionalization. This strategy enables the rapid generation of a series of analogues for structure-activity relationship (SAR) studies, a critical step in the optimization of lead compounds.

Derivatives of this compound have been explored for their potential as inhibitors of various enzymes and receptors. The ability to readily modify the C6 position through cross-coupling reactions allows for the systematic exploration of the chemical space around the indole core, facilitating the fine-tuning of a compound's pharmacological profile. This targeted derivatization is essential for improving potency, selectivity, and pharmacokinetic properties, all of which are critical for advancing a compound through the preclinical development pipeline.

Derivatization for the Generation of Novel Chemical Libraries for Screening

The synthetic tractability of this compound makes it an ideal starting material for the construction of diverse chemical libraries for high-throughput screening (HTS). HTS is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds to identify "hits" with desired biological activity.

The reactivity of the C6-bromo position is well-suited for combinatorial and parallel synthesis approaches. By reacting this compound with a diverse set of building blocks, such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), or amines (Buchwald-Hartwig amination), large and structurally diverse libraries of indole-based compounds can be efficiently generated. These libraries serve as a rich source of novel chemical entities for screening against a wide range of biological targets. The structural information gleaned from the active compounds can then guide the design and synthesis of more potent and selective therapeutic agents.

Reaction TypeReagent ClassResulting Functional Group at C6
Suzuki CouplingBoronic acids or estersAryl or heteroaryl
Stille CouplingOrganostannanesAryl, heteroaryl, or vinyl
Heck CouplingAlkenesAlkenyl
Sonogashira CouplingTerminal alkynesAlkynyl
Buchwald-Hartwig AminationAminesAmino
CyanationCyanide sourceCyano

Potential Applications in Chemical Biology Probes and Advanced Materials Research

The utility of this compound extends beyond traditional medicinal chemistry into the realms of chemical biology and materials science. Its unique structural and electronic properties make it an attractive scaffold for the development of sophisticated chemical tools and functional organic materials.

In chemical biology, there is a growing interest in developing probes to study biological processes in their native environment. The indole nucleus is known to exhibit interesting photophysical properties, and by appending fluorophores or other reporter tags to the 6-position of 1-isopropyl-1H-indole, novel chemical probes can be designed. These probes could be employed for a variety of applications, including fluorescence imaging of specific cellular targets or as sensors for monitoring dynamic biological events.

In the field of materials science, indole-containing polymers and small molecules are being investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The this compound building block can serve as a monomer in the synthesis of novel conjugated polymers through polymerization reactions like Suzuki or Yamamoto coupling. The resulting materials could possess tailored electronic and optical properties, making them suitable for applications in next-generation electronic devices. The isopropyl group can also confer improved solubility and processability, which are crucial for the fabrication of high-performance organic electronic devices.

Future Perspectives in 6 Bromo 1 Isopropyl 1h Indole Research

Emerging Synthetic Methodologies and Enhanced Green Chemistry Applications

The development of more efficient and environmentally benign methods for the synthesis of 6-bromo-1-isopropyl-1H-indole and its derivatives is a critical area of future research. While traditional methods have been established, the focus is shifting towards processes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Emerging trends include the application of C-H activation and functionalization reactions, which offer a more atom-economical approach to modifying the indole (B1671886) core. These methods bypass the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Additionally, flow chemistry is expected to play a more significant role. Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

In the realm of green chemistry, the use of alternative solvent systems, such as water, ionic liquids, or deep eutectic solvents, is being explored to replace volatile organic compounds. Furthermore, catalyst development will be crucial, with an emphasis on recyclable heterogeneous catalysts or biocatalysts (enzymes) to drive reactions with high selectivity and under mild conditions.

Table 1: Comparison of Synthetic Methodologies

MethodologyAdvantagesChallenges
Traditional Batch Synthesis Well-established procedures.Often requires harsh reagents, can generate significant waste.
C-H Activation High atom economy, shorter synthetic routes.Catalyst development, regioselectivity control.
Flow Chemistry Enhanced safety, scalability, and process control.Initial equipment investment, potential for clogging.
Green Chemistry Approaches Reduced environmental impact, safer processes.Solvent and catalyst compatibility, reaction efficiency.

Integration of Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, these approaches can provide deep insights into its physicochemical properties and biological activities, guiding the design of new and more potent derivatives.

Future efforts will likely involve the use of quantum mechanics (QM) calculations to accurately predict electronic properties, reactivity, and spectroscopic signatures of novel analogs. Machine learning (ML) and artificial intelligence (AI) algorithms are also set to revolutionize the field. By training on existing data, ML models can predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries and the prioritization of candidates for synthesis.

Pharmacophore modeling and molecular docking studies will continue to be essential for understanding how derivatives of this compound interact with their biological targets. These techniques can elucidate key binding interactions and guide the rational design of molecules with improved affinity and selectivity.

Exploration of Untapped Biological Target Spaces for this compound Derivatives

While derivatives of the this compound scaffold have been investigated for certain biological activities, a vast landscape of potential targets remains unexplored. Future research will focus on screening this scaffold against a broader range of enzymes, receptors, and ion channels implicated in various diseases.

High-throughput screening (HTS) campaigns will be instrumental in identifying novel biological activities. Furthermore, chemical proteomics and activity-based protein profiling (ABPP) can be employed to identify the direct cellular targets of these compounds, providing a deeper understanding of their mechanism of action.

There is growing interest in exploring the potential of these compounds in areas such as neurodegenerative diseases, inflammatory disorders, and rare genetic diseases. The unique electronic and steric properties conferred by the bromo and isopropyl substituents may lead to interactions with novel and challenging biological targets. For instance, derivatives of this compound have been investigated as potential inhibitors of EZH2, a histone methyltransferase implicated in cancer. google.com

Development of Novel Research Tools and Chemical Probes Based on this Scaffold

The this compound scaffold can serve as a valuable starting point for the development of chemical probes and research tools to investigate biological processes. The bromine atom provides a convenient handle for further chemical modification, such as the introduction of reporter tags (e.g., fluorophores, biotin) or photoreactive groups.

These chemical probes can be used to visualize and track the localization of their target proteins within cells, to identify protein-protein interactions, or to study the dynamics of biological pathways. The development of highly potent and selective probes derived from this scaffold will be a significant contribution to chemical biology.

Future work will focus on designing probes with optimized properties, including cell permeability, target specificity, and minimal off-target effects. These advanced tools will enable researchers to dissect complex biological systems and validate new drug targets.

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-1-isopropyl-1H-indole, and how can reaction conditions be optimized to improve yields?

Methodological Answer : The synthesis of this compound typically involves functionalizing the indole core at the 6-position with bromine and introducing the isopropyl group at the 1-position. A common strategy includes:

  • Bromination : Using brominating agents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination .
  • Alkylation : Introducing the isopropyl group via alkylation reactions, such as reacting 6-bromoindole with isopropyl iodide in the presence of a base (e.g., NaH) in anhydrous DMF .
  • Catalysis : Copper(I) iodide (CuI) in PEG-400:DMF solvent systems has been reported to enhance reaction efficiency for similar indole derivatives, achieving ~25% yields after purification via flash column chromatography .
    Optimization Tips :
  • Monitor reaction progress with TLC to prevent side reactions.
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
  • Purify intermediates rigorously (e.g., water precipitation, column chromatography) to improve final product purity .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic signals:
  • A singlet for the indole NH proton (~10–12 ppm).
  • Multiplicity patterns for the brominated aromatic protons (e.g., doublets at δ 7.14–7.23 ppm) .
  • Isopropyl group signals: A septet (~3.2 ppm) for the CH group and doublets (~1.4 ppm) for the methyl groups .
    • 13C NMR : Confirm the presence of a brominated carbon (C-Br) at ~110–120 ppm and the isopropyl carbons at ~25–30 ppm .
  • X-ray Crystallography :
    • Use SHELXL or OLEX2 for structure refinement .
    • Key parameters: Check dihedral angles between substituents and the indole plane (e.g., <10° deviation for planar groups) .
    • Hydrogen-bonding networks (e.g., N–H⋯O interactions) can stabilize crystal packing, aiding in structure validation .

Q. What strategies are recommended for functionalizing this compound to create derivatives for biological screening?

Methodological Answer :

  • Cross-Coupling Reactions :
    • Suzuki-Miyaura coupling with aryl boronic acids to replace the bromine atom, enabling diversification at the 6-position .
    • Buchwald-Hartwig amination to introduce nitrogen-containing groups .
  • Electrophilic Substitution :
    • Nitration or sulfonation at the 3-position, leveraging the indole’s electron-rich nature .
  • Reductive Alkylation :
    • Use LiAlH₄ to reduce ester or carbonyl groups introduced via prior functionalization (e.g., converting carboxylic acids to alcohols) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different assays?

Methodological Answer :

  • Assay Validation :
    • Replicate experiments under standardized conditions (e.g., pH, temperature, solvent controls) to rule out environmental variability .
    • Use positive/negative controls (e.g., known enzyme inhibitors) to validate assay sensitivity.
  • Data Analysis :
    • Apply statistical methods (e.g., ANOVA) to identify outliers or batch effects.
    • Cross-reference with structural data (e.g., crystallography or docking studies) to assess whether conformational changes explain activity discrepancies .
  • Meta-Analysis :
    • Compare results across multiple studies, noting differences in cell lines, concentrations, or assay endpoints .

Q. What computational approaches are effective for predicting the pharmacological properties of this compound derivatives?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations :
    • Use software like GROMACS or AMBER to model interactions with biological targets (e.g., enzymes or receptors).
    • Focus on binding free energy calculations (MM/PBSA) to rank derivative potency .
  • ADMET Prediction :
    • Tools like SwissADME or pkCSM can estimate solubility, bioavailability, and toxicity.
    • Key parameters: LogP (<5), TPSA (<140 Ų), and compliance with Lipinski’s Rule of Five .
  • QSAR Modeling :
    • Train models using datasets of indole derivatives with known activities to predict IC₅₀ or EC₅₀ values for new compounds .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

Methodological Answer :

  • Solvent Screening :
    • Test polar (e.g., ethanol) and non-polar (e.g., hexane) solvents in vapor diffusion setups.
    • Additives like DMSO (5–10%) can improve crystal morphology .
  • Temperature Gradients :
    • Gradual cooling from 40°C to 4°C may promote nucleation.
  • Cryoprotection :
    • Soak crystals in glycerol or ethylene glycol before flash-freezing in liquid nitrogen for data collection .

Q. What alternative characterization methods are available if X-ray crystallography fails for this compound?

Methodological Answer :

  • Powder XRD :
    • Analyze crystallinity and phase purity when single crystals are unavailable .
  • Solid-State NMR :
    • Resolve structural ambiguities (e.g., tautomerism) by probing ¹³C and ¹⁵N chemical shifts .
  • Mass Spectrometry Imaging (MSI) :
    • Map spatial distribution in biological samples using MALDI-TOF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.